molecular formula C16H21NO5S B2837072 N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide CAS No. 1795196-16-5

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide

Cat. No. B2837072
M. Wt: 339.41
InChI Key: KNLOUQFPSXAEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide” is a sulfonamide derivative with a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic aromatic furan ring and the sulfonyl functional group. The exact structure would depend on the specific locations of these groups and the presence of any additional functional groups .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels–Alder reactions . Sulfonamides can participate in reactions typical of amides, including hydrolysis, and reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, furan compounds are aromatic and relatively stable . Sulfonamides are typically solid at room temperature and are stable under normal conditions .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds characterized by the presence of a 2-methoxy/ethoxycarbonyl group along with a methoxy group at various positions on the benzene portion of their molecular structure have been evaluated for anticancer activity. A significant finding is the potent antiproliferative activity against cancer cells in culture, with one compound showing nanomolar concentrations efficacy. This compound also exhibited in vivo antitumor activity in a murine model comparable to known anticancer agents. The inhibition of cancer cell growth, apoptosis induction, and vascular disrupting properties derived from these compounds highlight their potential in anticancer and antiangiogenic therapy (Romagnoli et al., 2015).

Synthesis and Chemical Properties

In the realm of synthetic chemistry, a variety of N-(furan-3-ylmethylene)benzenesulfonamides were obtained via a gold(I)-catalyzed cascade reaction, showcasing the versatility of furan derivatives in synthesizing complex molecular architectures. This process, which involves a rare 1,2-alkynyl migration onto a gold carbenoid, enriches the chemistry of gold carbenoids with regard to group migration (Wang et al., 2014).

Energetic Materials

Research on 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives has shown their potential as high-performance energetic materials. These compounds, characterized by the assembly of diverse N-O building blocks, exhibit high density, good thermal stability, and excellent detonation properties. This suggests their applicability in the development of energetic materials for various applications (Zhang & Shreeve, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Furan derivatives and sulfonamides have a wide range of applications in pharmaceuticals, dyes, and polymers, suggesting potential areas of future research .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-3-10-21-13-6-8-14(9-7-13)23(18,19)17-12-16(20-2)15-5-4-11-22-15/h4-9,11,16-17H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLOUQFPSXAEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.